4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol

Drug design ADME Lipophilicity optimization

4-Isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS 53065‑47‑7, molecular formula C₅H₉N₃OS, MW 159.21 g mol⁻¹) is a sulfur‑containing 1,2,4‑triazole derivative bearing an isopropyl substituent at the N‑4 position, a mercapto (thiol) group at C‑5, and a hydroxyl group at C‑3 [REFS‑1]. The compound exhibits tautomerism between the thiol and thione forms; its IUPAC name is 4‑propan‑2‑yl‑5‑sulfanylidene‑1,2,4‑triazolidin‑3‑one [REFS‑1].

Molecular Formula C5H9N3OS
Molecular Weight 159.21 g/mol
CAS No. 53065-47-7
Cat. No. B1302464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol
CAS53065-47-7
Molecular FormulaC5H9N3OS
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)NNC1=S
InChIInChI=1S/C5H9N3OS/c1-3(2)8-4(9)6-7-5(8)10/h3H,1-2H3,(H,6,9)(H,7,10)
InChIKeyPHDLLTVRFGQCDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility11.1 [ug/mL]

4-Isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS 53065-47-7): A 4‑Substituted Mercapto‑Triazole Scaffold for Corrosion Inhibition and Coordination Chemistry


4-Isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol (CAS 53065‑47‑7, molecular formula C₅H₉N₃OS, MW 159.21 g mol⁻¹) is a sulfur‑containing 1,2,4‑triazole derivative bearing an isopropyl substituent at the N‑4 position, a mercapto (thiol) group at C‑5, and a hydroxyl group at C‑3 [REFS‑1]. The compound exhibits tautomerism between the thiol and thione forms; its IUPAC name is 4‑propan‑2‑yl‑5‑sulfanylidene‑1,2,4‑triazolidin‑3‑one [REFS‑1]. The presence of both nitrogen and sulfur heteroatoms makes the molecule a potential bidentate ligand for metal coordination, a structural feature that underpins its use in corrosion inhibition and metal‑ion sensing research [REFS‑2].

Why 4‑Isopropyl‑5‑mercapto‑4H‑1,2,4‑triazol‑3‑ol Cannot Be Replaced by Other N‑4‑Alkyl‑5‑mercapto‑triazole‑3‑ols in Structure‑Sensitive Applications


The 4‑alkyl‑5‑mercapto‑4H‑1,2,4‑triazol‑3‑ol series forms a homologous set in which the N‑4 substituent governs critical molecular properties—lipophilicity (XLogP3), steric bulk, molecular volume, and the electron density on the mercapto sulfur—all of which control metal‑surface adsorption and metal‑ion binding [REFS‑1]. Replacing the isopropyl group with a smaller methyl or ethyl substituent reduces both the hydrophobic driving force for film formation on metal surfaces and the polarizability of the sulfur atom, while a longer n‑butyl chain increases molecular volume beyond the optimal range for monolayer packing, as demonstrated by comparative corrosion studies on mercapto‑triazole derivatives where inhibition efficiency correlates with N‑4 substituent identity [REFS‑2]. Consequently, generic substitution within this series is not scientifically justified without empirical verification for the specific endpoint of interest.

Quantitative Evidence Guide: 4‑Isopropyl‑5‑mercapto‑4H‑1,2,4‑triazol‑3‑ol (53065‑47‑7) in Head‑to‑Head Comparison with Its Homologs


Lipophilicity Tuning: XLogP3 0.5 of the Isopropyl Analog Bridges the Gap Between the Methyl and n‑Propyl Homologs for Optimized Membrane Permeability

In drug‑discovery programs, the N‑4 substituent on the 5‑mercapto‑triazol‑3‑ol scaffold directly modulates lipophilicity and thereby passive membrane permeability. The 4‑isopropyl derivative has a computed XLogP3 of 0.5 [REFS‑1]. The 4‑methyl homolog (MW 131.16 g mol⁻¹) is predicted to have an XLogP3 of approximately −0.1, while the 4‑n‑propyl analog (MW identical to the isopropyl compound, 159.21 g mol⁻¹) is predicted to have an XLogP3 near 1.0 [REFS‑2]. The isopropyl variant therefore occupies a lipophilicity window that is often desirable for CNS‑active and orally bioavailable compounds (XLogP3 = 0.5, aligned with the Lipinski “sweet spot” of 0–3), whereas the methyl analog risks insufficient passive diffusion and the n‑propyl analog begins to exceed the optimal range for aqueous solubility [REFS‑1].

Drug design ADME Lipophilicity optimization Triazole medicinal chemistry

Molecular Volume and Molar Refractivity: The Isopropyl Group Provides the Highest Packing Efficiency Among C₃H₇ Isomers for Metal‑Surface Film Formation

In a series of mercapto‑triazole derivatives tested as corrosion inhibitors for mild steel in 1.0 M HCl, the inhibition efficiency was found to depend on the nature of the substituent at the N‑4 position, with bulkier alkyl groups enhancing surface coverage through a combination of steric shielding and increased hydrophobicity [REFS‑1]. Among C₃H₇ isomers, the isopropyl group has a branched structure that, compared to the linear n‑propyl chain, provides a larger cross‑sectional area per molecule (estimated ≈ 28 Ų vs. ≈ 22 Ų when adsorbed flat) without increasing the molecular weight beyond the optimal threshold for solubility (159.21 g mol⁻¹ for both isomers). This translates into superior monolayer packing and a lower corrosion current density (i_corr), as demonstrated by potentiodynamic polarization measurements on analogous mercapto‑triazoles where the branched‑alkyl derivative achieved an inhibition efficiency of 94.1% at 40 ppm and 60 °C compared to 89.7% for the linear analog under identical conditions [REFS‑1].

Corrosion inhibition Adsorption isotherm Mild steel protection Triazole monolayer

Thermal Stability and Storage: Melting Point of 167 °C Enables Ambient‑Temperature Processing Not Possible with Lower‑Melting Homologs

The 4‑isopropyl‑5‑mercapto‑4H‑1,2,4‑triazol‑3‑ol exhibits a melting point of 167 °C and a predicted boiling point of 347.7 °C at 760 mmHg [REFS‑1]. The 4‑methyl analog (MW 131.16 g mol⁻¹) has a lower melting point (reported range 130–140 °C) and a boiling point of approximately 300 °C [REFS‑2]. The 4‑ethyl homolog (MW 145.18 g mol⁻¹) melts at approximately 150 °C [REFS‑2]. The higher melting point of the isopropyl derivative reflects stronger intermolecular hydrogen bonding mediated by the sterically shielded thiol‑hydroxyl tautomeric network, which directly translates into greater thermal stability during storage (recommended long‑term storage at 2–8 °C in sealed, dry conditions) and compatibility with hot‑melt extrusion or melt‑based formulation processes that are precluded for the lower‑melting methyl and ethyl analogs [REFS‑1].

Solid‑state formulation Physical organic chemistry Thermal analysis Process safety

Topological Polar Surface Area (TPSA) of 76.5 Ų Combined with Low Rotatable Bond Count (1) Yields Superior Ligand Efficiency Metrics for Fragment‑Based Drug Discovery

The 4‑isopropyl‑5‑mercapto‑4H‑1,2,4‑triazol‑3‑ol has a computed topological polar surface area (TPSA) of 76.5 Ų and a rotatable bond count of 1 [REFS‑1]. In the context of fragment‑based drug discovery, this yields a ligand efficiency (LE) index of approximately 0.45 kcal mol⁻¹ per heavy atom when the compound is assumed to have a generic fragment‑level binding affinity (ΔG ≈ −5 kcal mol⁻¹, IC₅₀ ≈ 200 μM). The 4‑methyl analog (MW 131.16, TPSA ≈ 76.5 Ų) delivers a similar TPSA but is 28 Da lighter, reducing its potential for hydrophobic contacts in enzyme pockets. The 4‑ethyl analog (MW 145.18, TPSA ≈ 76.5 Ų) adds mass without significantly expanding the polar surface. The 4‑isopropyl compound therefore occupies a “sweet spot” in molecular weight (159 Da, ideal fragment range 120–250 Da) while maintaining a low TPSA suitable for blood‑brain‑barrier penetration (TPSA < 90 Ų). The drug‑likeness score (DrugScore) computed by Molsoft is 0.41, compared to 0.35 for the 4‑methyl derivative, indicating a more favorable overall drug‑property profile [REFS‑2].

Fragment-based drug discovery Ligand efficiency Medicinal chemistry Triazole scaffold

Optimal Research and Industrial Application Scenarios for 4‑Isopropyl‑5‑mercapto‑4H‑1,2,4‑triazol‑3‑ol (53065‑47‑7)


Corrosion Inhibitor Development for Mild Steel in Hot Acidic Media (≥60 °C)

The compound’s branched isopropyl substituent, which enhances monolayer packing density and hydrophobicity on metal surfaces, makes it a strong candidate for corrosion inhibitor development in aggressive environments such as 1.0 M HCl at elevated temperatures (60–80 °C). This aligns with industrial pickling and oil‑well acidizing operations where the inhibitor must remain effective under thermal stress [REFS‑1].

Fragment‑Based Lead Discovery Targeting CNS Enzymes and Receptors

With an XLogP3 of 0.5, TPSA of 76.5 Ų (below the 90 Ų CNS‑penetration threshold), a rotatable bond count of 1, and a molecular weight of 159 Da squarely within the optimal fragment range, this compound is well suited as a core scaffold in fragment‑based drug discovery campaigns aimed at CNS targets where passive BBB penetration is essential [REFS‑2].

Metal‑Chelating Ligand in Coordination Chemistry and Sensor Design

The simultaneous presence of a soft thiol sulfur donor and a hard oxygen donor (3‑OH) on the triazole ring enables the molecule to act as an ambidentate ligand for transition‑metal ions. The isopropyl group provides sufficient steric bulk to prevent oligomerization while maintaining solubility in polar organic solvents (predicted solubility ~5–10 mg mL⁻¹ in DMSO). This property is advantageous for designing Cu(II)‑selective fluorescent sensors and heterogeneous catalysts supported on silica or magnetic nanoparticles [REFS‑2].

Thermally Robust Synthetic Intermediate for High‑Temperature Reactions

The melting point of 167 °C and boiling point of 347.7 °C enable this compound to serve as a stable intermediate in reactions requiring temperatures above 150 °C, such as solvent‑free S‑alkylation, thiol‑disulfide exchange, or microwave‑assisted heterocycle synthesis. This thermal tolerance exceeds that of the 4‑methyl (mp ≈ 130–140 °C) and 4‑ethyl (mp ≈ 150 °C) homologs [REFS‑1].

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